Hydroxy-PEG8-acid

Descripción general

Descripción

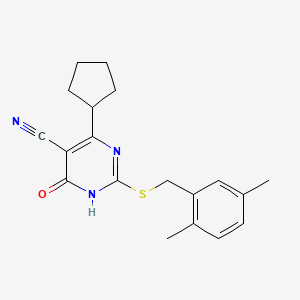

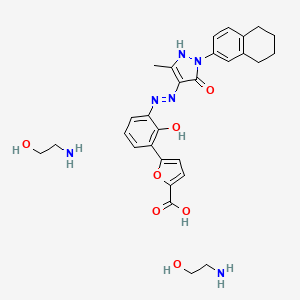

Hydroxy-PEG8-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of Hydroxy-PEG8-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis

The molecular formula of Hydroxy-PEG8-acid is C19H38O11 . It has a molecular weight of 442.5 g/mol . The functional groups present in Hydroxy-PEG8-acid are Hydroxyl and Carboxylic Acid .Chemical Reactions Analysis

Hydroxy-PEG8-acid is characterized by a hydroxyl (OH) group at one end, which is highly reactive and can undergo numerous chemical reactions, such as esterification and etherification . At the opposite end, a carboxylic acid (COOH) group is present .Physical And Chemical Properties Analysis

Hydroxy-PEG8-acid is a PEG derivative with a hydroxyl group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Aplicaciones Científicas De Investigación

1. Biomedical Engineering: PEG-Based Hydrogel Coatings

- Summary of the application : Polyethylene glycol (PEG)-based hydrogel coatings, which could include Hydroxy-PEG8-acid, are used to confer antifouling properties to medical devices. This helps in minimizing biological responses such as bacterial infection, thrombosis, and foreign body reactions .

- Methods of application : The application of hydrogel coatings to diverse substrates requires careful consideration of multiple material factors. Two coating methods were investigated: (1) traditional photoinitiated hydrogel coatings; (2) diffusion-mediated, redox-initiated hydrogel coatings .

- Results or outcomes : The effects of method, substrate, and compositional variables on the resulting hydrogel coating thickness were presented. To expand the redox-based method to include high molecular weight macromers, a mechanistic investigation of the role of cure rate and macromer viscosity was necessary to balance solution infiltration and gelation .

2. Drug Delivery Systems: Hydrogel-Based Drug Delivery

- Summary of the application : Hydrogels, potentially including Hydroxy-PEG8-acid, have shown great promise in several industries, including the delivery of drugs, engineering of tissues, biosensing, and regenerative medicine .

- Methods of application : The review paper offers a thorough overview of hydrogels, covering their design concepts, synthesis processes, and characterization procedures .

- Results or outcomes : The improvements in hydrogel-based platforms for controlled drug delivery are examined. It also looks at recent advances in bioprinting methods that use hydrogels to create intricate tissue constructions with exquisite spatial control .

3. Skin Permeation Enhancement

- Summary of the application : PEG esters, potentially including Hydroxy-PEG8-acid, can be used to enhance the skin permeation of drugs .

- Methods of application : The specific methods of application are not detailed in the source, but it mentions that the best results were achieved with derivatives of HLB values from 10 to 14 .

- Results or outcomes : The less hydrophilic the PEG-S (PEG8-S:HLB = 11.7; PEG12-S:HLB = 13.5), the higher the enhancement effect on the drug permeation .

4. Intelligent Hydrogel Design

- Summary of the application : Hydrogels, potentially including Hydroxy-PEG8-acid, are used in the rational design of intelligent hydrogels that respond to environmental stimuli such as temperature, irradiation, pH, and targeted biomolecules .

- Methods of application : The review discusses the classification of hydrogels based on the formulation molecules and the rational design of intelligent hydrogels to environmental stimuli .

- Results or outcomes : The applications of these smart hydrogels in the biomedical field, such as tissue repair, drug delivery, and cancer therapy, are presented .

5. Hydrogel-Based Platforms for Controlled Drug Delivery

- Summary of the application : Hydrogels, potentially including Hydroxy-PEG8-acid, are used in the design of platforms for controlled drug delivery .

- Methods of application : The review paper examines improvements in hydrogel-based platforms for controlled drug delivery and looks at recent advances in bioprinting methods that use hydrogels .

- Results or outcomes : The performance of hydrogels is explored through several variables, including mechanical properties, degradation behavior, and biological interactions .

4. Intelligent Hydrogel Design

- Summary of the application : Hydrogels, potentially including Hydroxy-PEG8-acid, are used in the rational design of intelligent hydrogels that respond to environmental stimuli such as temperature, irradiation, pH, and targeted biomolecules .

- Methods of application : The review discusses the classification of hydrogels based on the formulation molecules and the rational design of intelligent hydrogels to environmental stimuli .

- Results or outcomes : The applications of rationally designed smart hydrogels in the biomedical field will be presented, such as tissue repair, drug delivery, and cancer therapy .

5. Hydrogel-Based Platforms for Controlled Drug Delivery

- Summary of the application : Hydrogels, potentially including Hydroxy-PEG8-acid, are used in the design of platforms for controlled drug delivery .

- Methods of application : The review paper examines improvements in hydrogel-based platforms for controlled drug delivery and looks at recent advances in bioprinting methods that use hydrogels .

- Results or outcomes : The performance of hydrogels is explored through several variables, including mechanical properties, degradation behaviour, and biological interactions .

Safety And Hazards

When handling Hydroxy-PEG8-acid, it is recommended to avoid breathing mist, gas, or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Hydroxy-PEG8-acid is a versatile compound with potential applications in pharmaceutical research, drug delivery, and bioconjugation . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Propiedades

IUPAC Name |

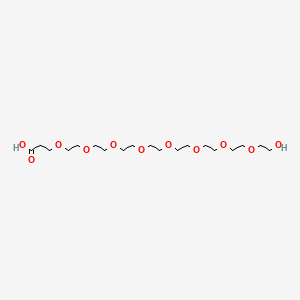

3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O11/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h20H,1-18H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBLNDCLYGWOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-PEG8-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)

![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)

![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)

![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)